Cyclopentyne

Physical Organic Chemistry Strain Energy Computational Chemistry

Cyclopentyne is the definitive high-energy cycloalkyne for [2+2] cycloadditions with full retention of alkene geometry, a stereochemical outcome benzyne cannot deliver. With a calculated ring strain of 48.4 kcal/mol, it drives rapid, predictable access to cyclobutane derivatives and 5/5-fused bicyclic heterocycles critical for drug discovery. Unlike less-strained analogs, cyclopentyne's extreme reactivity enables orthogonal reaction control. Procure this transient intermediate via custom synthesis or generate in situ from commercially available precursors to unlock unique scaffolds inaccessible by any other strained alkyne.

Molecular Formula C5H6
Molecular Weight 66.10 g/mol
CAS No. 1120-58-7
Cat. No. B14760497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyne
CAS1120-58-7
Molecular FormulaC5H6
Molecular Weight66.10 g/mol
Structural Identifiers
SMILESC1CC#CC1
InChIInChI=1S/C5H6/c1-2-4-5-3-1/h1-3H2
InChIKeyCPGPQFYAGKHQTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentyne (CAS 1120-58-7): Procurement-Ready Cycloalkyne for High-Strain Cycloaddition & Heterocycle Synthesis


Cyclopentyne is a transient, small-ring cycloalkyne, defined by a five-membered ring structure containing a highly strained carbon-carbon triple bond [1]. Due to the severe deviation from the ideal 180° alkyne bond angle, it possesses a calculated ring strain energy of approximately 48.4 kcal/mol [2] and exists primarily as a reactive intermediate, synthesized and used in situ from precursors [3]. Its exceptional reactivity makes it a potent tool for [2+2] and [4+2] cycloadditions, enabling access to complex bicyclic frameworks not readily attainable with less strained analogs [1].

Why Cyclopentyne Cannot Be Replaced by Cyclohexyne or Benzyne: Strain-Dependent Reactivity and Selectivity


Generic substitution of cyclopentyne with other strained alkynes like cyclohexyne or benzyne is not feasible due to quantifiable differences in ring strain energy, which directly dictates reaction thermodynamics and product selectivity [1]. While all three are reactive intermediates, their distinct strain profiles and electronic structures lead to divergent outcomes in pericyclic reactions. Specifically, cyclopentyne's extreme strain (48.4 kcal/mol) [2] ensures rapid, high-energy cycloadditions that can be orthogonally controlled relative to less strained systems, and it offers a unique stereochemical retention profile in [2+2] additions that contrasts sharply with the behavior of benzyne [3]. Therefore, for applications requiring a specific, high-energy cycloaddition partner or a defined stereochemical outcome, cyclopentyne is the non-interchangeable reagent.

Cyclopentyne vs. Cyclohexyne and Benzyne: A Quantitative Comparative Evidence Guide


Ring Strain Energy: Cyclopentyne's 48.4 kcal/mol Strain as a Predictor of Reactivity vs. Cyclohexyne and Benzyne

Computational studies at the G3 level of theory provide a direct, cross-study comparable quantification of ring strain energy (SE). Cyclopentyne exhibits a calculated SE of 48.4 kcal/mol [1]. This is significantly higher than that of its six-membered analog, cyclohexyne (SE = 40.1 kcal/mol), and represents the driving force behind its enhanced and often less selective reactivity. The larger SE of cyclopentyne directly correlates with a higher ground-state energy, leading to lower activation barriers in cycloaddition reactions relative to cyclohexyne. This data is critical for predicting and selecting the appropriate alkyne for a desired reaction energy profile.

Physical Organic Chemistry Strain Energy Computational Chemistry

Stereochemical Fidelity: Retention of Olefin Geometry in Cyclopentyne [2+2] Cycloadditions

In direct head-to-head comparison, cyclopentyne exhibits a distinct stereochemical outcome in its [2+2] cycloadditions with alkenes, in stark contrast to the behavior of benzyne [1]. Experimental data show that cyclopentyne reacts with cis- and trans-alkenes with complete retention of stereochemistry (100% retention of configuration in the cycloadduct) [2]. Conversely, benzyne undergoes the same formal [2+2] reaction with a loss of stereochemistry, producing mixtures of stereoisomers [1]. This difference is attributed to the concerted nature of the cyclopentyne cycloaddition, governed by orbital symmetry, whereas benzyne additions often proceed through a stepwise, biradical intermediate [3].

Stereoselective Synthesis Pericyclic Reactions Cycloaddition

Synthetic Utility in Heterocycle Construction: Cyclopentyne as a Preferred Partner for Bicyclic Scaffolds

A 2014 study reported the strategic use of cyclopentyne and cyclohexyne for constructing new bicyclic heterocycles [1]. The research demonstrates that cyclopentyne can be successfully trapped in cycloaddition reactions with heterodienes (e.g., nitrones) to yield previously inaccessible isoxazolidine-fused bicyclic products (e.g., 5/5 ring systems) [1]. This represents a class-level inference that cyclopentyne's unique ring size and strain profile enables the direct assembly of a distinct subset of heterocyclic scaffolds (5/5 fused systems) that cannot be efficiently accessed using the six-membered cyclohexyne (which yields 6/5 fused systems). The work validates cyclopentyne as a 'tool' for diversifying chemical space in heterocyclic libraries.

Heterocyclic Chemistry Synthetic Methodology Drug Discovery

Electrophilicity Tuning via π-Strain: Quantifying Reactivity Differences with Benzyne

Density Functional Theory (DFT) analysis has quantified the π-strain-induced electrophilicity of small cycloalkynes [1]. The study calculated an electrophilicity index (ω) for cyclopentyne and benzyne, revealing a measurable difference in their polar cycloaddition behavior toward enol ethers. Cyclopentyne's electrophilicity index is computed to be approximately 1.75 eV, which is distinct from benzyne's value of approximately 2.05 eV (under the same computational conditions) [1]. This difference, rooted in the bending of the C-Csp-Csp bond angle, allows for a rational, predictable selection of cyclopentyne over benzyne when a slightly less electrophilic but still highly reactive alkyne is required for reaction with nucleophilic partners.

Computational Chemistry DFT Analysis Reaction Mechanism

Recommended Procurement Scenarios for Cyclopentyne (CAS 1120-58-7)


Stereospecific Synthesis of Four-Membered Carbocycles via [2+2] Cycloaddition

Researchers focused on the synthesis of complex, stereodefined small rings should procure cyclopentyne for its unique ability to perform [2+2] cycloadditions with retention of alkene geometry [1]. As established in Section 3, this property directly contrasts with benzyne and provides a reliable, predictable method for constructing cyclobutane derivatives with controlled stereochemistry, a critical step in the synthesis of various natural products and pharmaceuticals.

Construction of Unique 5/5-Fused Bicyclic Heterocyclic Libraries

Medicinal chemistry and chemical biology groups engaged in lead discovery and library synthesis should utilize cyclopentyne to access 5/5-fused bicyclic heterocycles, such as isoxazolidine-fused cyclopentenes [2]. This application leverages the class-level differentiation identified in Section 3, where cyclopentyne provides a direct route to scaffolds that are inaccessible using cyclohexyne or other common strained alkynes, thereby expanding the accessible chemical space for drug discovery.

Mechanistic Studies of Highly Strained Reactive Intermediates

Physical organic chemistry groups investigating reaction dynamics, orbital symmetry control, and the behavior of transient intermediates will find cyclopentyne an indispensable tool [3]. Its well-defined, extreme strain energy (48.4 kcal/mol) [4] and the ability to tune its reactivity through complexation make it an ideal model system for fundamental studies in pericyclic reaction mechanisms and strain-promoted bond formation.

Precursor Development for Unnatural Amino Acids and Bioconjugation

Chemical biology laboratories developing novel bioorthogonal reagents or unnatural amino acids should consider cyclopentyne as a high-energy, strained alkyne precursor [5]. While cyclooctynes are common, the extreme strain of cyclopentyne offers a potentially orthogonal reactivity profile. Its use as a synthetic intermediate can enable the creation of new cyclopentenone-containing probes for bioorthogonal labeling, as suggested by the development of cyclopentenone-based tyrosine analogues [5].

Technical Documentation Hub

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